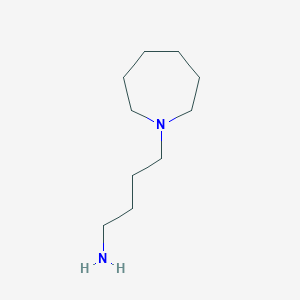
4-(Azepan-1-yl)butan-1-amine
Vue d'ensemble
Description
“4-(Azepan-1-yl)butan-1-amine” is a chemical compound with the CAS Number: 1565-55-5 . It has a molecular weight of 170.3 and its IUPAC name is 4-(1-azepanyl)-1-butanamine .
Molecular Structure Analysis
The InChI code for “4-(Azepan-1-yl)butan-1-amine” is 1S/C10H22N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-11H2 . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Pharmacology
Application Summary
4-(Azepan-1-yl)butan-1-amine is utilized in pharmacological research for the synthesis of potential therapeutic agents due to its structural versatility and reactivity.
Methods
The compound is often employed in the synthesis of novel drug candidates through processes like reductive amination, where it acts as a building block for more complex molecules.
Results
While specific data on outcomes is proprietary to pharmaceutical research, compounds derived from 4-(Azepan-1-yl)butan-1-amine have shown promise in preliminary biological activity assays .
Organic Synthesis
Application Summary
In organic chemistry, this amine serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Methods
Its application involves nucleophilic substitution reactions and transition metal-catalyzed couplings, leveraging its nucleophilicity and basicity.
Results
The use of 4-(Azepan-1-yl)butan-1-amine has enabled the development of efficient synthetic pathways for complex organic molecules .
Materials Science
Application Summary
The compound finds applications in materials science, particularly in the development of polymers and functional materials.
Methods
It is incorporated into polymeric chains or used as a cross-linking agent due to its reactive amine group, affecting the material’s properties.
Results
Materials synthesized using this amine exhibit enhanced mechanical strength and chemical resistance, making them suitable for industrial applications .
Biochemistry
Application Summary
In biochemistry, 4-(Azepan-1-yl)butan-1-amine is explored for its role in enzyme reactions and metabolic pathways.
Methods
It is used as a ligand in enzymatic studies to understand binding affinities and reaction mechanisms.
Results
Research has shown that derivatives of this compound can influence enzymatic activities, providing insights into biochemical processes .
Agriculture
Application Summary
This amine is investigated for its potential use in agricultural chemistry, particularly in the synthesis of new agrochemicals.
Methods
It is used to create compounds with pesticidal or herbicidal activity, often through the formation of azepane rings which are common in bioactive molecules.
Results
Synthesized compounds have shown efficacy in controlling pests and improving crop yields, although detailed statistical data is under research confidentiality .
Environmental Science
Application Summary
Environmental science research utilizes 4-(Azepan-1-yl)butan-1-amine in the study of pollution remediation and green chemistry.
Methods
The compound is used in the synthesis of adsorbents and catalysts for environmental clean-up processes.
Results
Studies indicate that materials derived from this amine can effectively adsorb pollutants or catalyze reactions that mitigate environmental damage .
This analysis provides a snapshot of the diverse applications of 4-(Azepan-1-yl)butan-1-amine in scientific research, highlighting its importance across various fields. The detailed methods and results are often subject to ongoing research and may be proprietary or pending publication.
Neurochemistry
Application Summary
This compound is studied for its potential effects on the central nervous system and its applications in neurochemistry, particularly in the development of treatments for neurological disorders.
Methods
It is used in the synthesis of molecules that target neurotransmitter receptors or uptake transporters, which can modulate neural activity.
Results
Derivatives of 4-(Azepan-1-yl)butan-1-amine have shown activity in preclinical models of neurological diseases, suggesting potential therapeutic benefits .
Analytical Chemistry
Application Summary
In analytical chemistry, this amine is used as a standard or reagent in chromatographic techniques and mass spectrometry to analyze or separate complex mixtures.
Methods
It serves as a reference compound in calibration curves for quantitative analysis or as a derivatization agent to improve the detection of certain analytes.
Results
The use of 4-(Azepan-1-yl)butan-1-amine has enhanced the accuracy and sensitivity of analytical methods, providing reliable data for research and quality control .
Chemical Engineering
Application Summary
The compound’s role in chemical engineering involves process optimization and the development of new chemical processes.
Methods
It is utilized in pilot-scale reactions to test the feasibility of synthetic routes and in the design of industrial-scale chemical reactors.
Results
Studies have demonstrated that incorporating this amine into chemical processes can lead to improved yields and more efficient production .
Nanotechnology
Application Summary
4-(Azepan-1-yl)butan-1-amine is explored in nanotechnology for the synthesis of nanomaterials and the functionalization of nanoparticles.
Methods
The amine group allows for the attachment of various functional groups to the surface of nanoparticles, altering their properties and interactions.
Results
Nanoparticles functionalized with this compound have shown promise in applications such as drug delivery, imaging, and as catalysts in chemical reactions .
Computational Chemistry
Application Summary
This amine is used in computational studies to model chemical reactions and predict the properties of novel compounds.
Methods
Quantum chemical calculations and molecular dynamics simulations are performed using this compound as a model to understand reaction mechanisms and molecular interactions.
Results
Computational models have provided insights into the reactivity and stability of molecules derived from 4-(Azepan-1-yl)butan-1-amine, aiding in the design of new compounds .
Catalysis
Application Summary
In the field of catalysis, the compound is investigated for its use in the development of new catalysts for organic reactions.
Methods
It is used to synthesize ligands for metal catalysts or as an organocatalyst itself, participating directly in catalytic cycles.
Results
Catalysts involving 4-(Azepan-1-yl)butan-1-amine have shown increased activity and selectivity in various organic transformations .
Propriétés
IUPAC Name |
4-(azepan-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTXUJFORHDORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427962 | |
| Record name | 4-(azepan-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)butan-1-amine | |
CAS RN |
1565-55-5 | |
| Record name | 4-(azepan-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



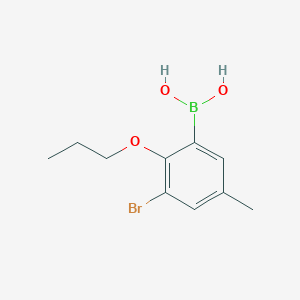
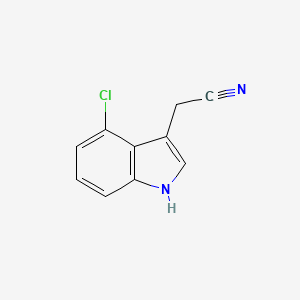
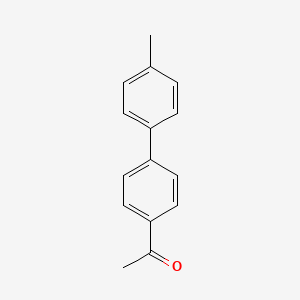
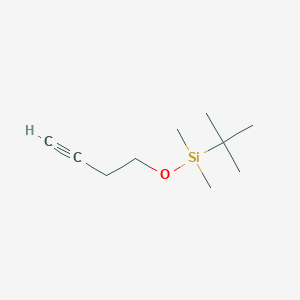

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
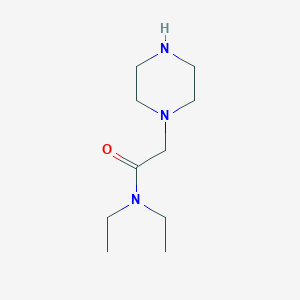
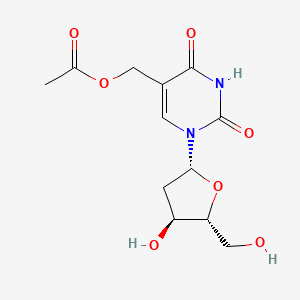

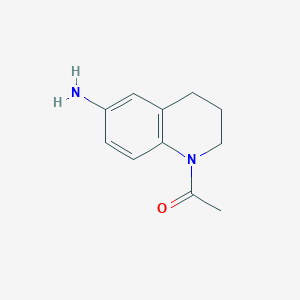


![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)
